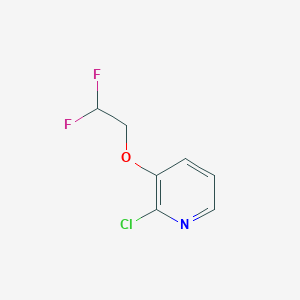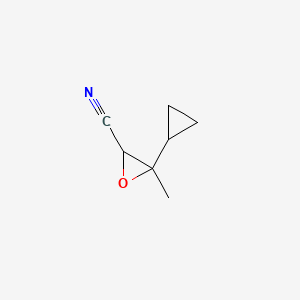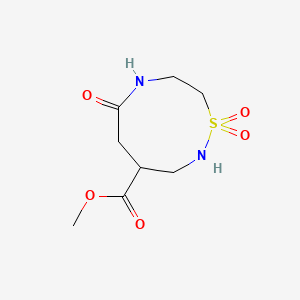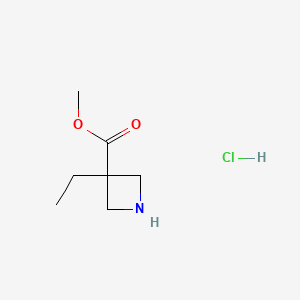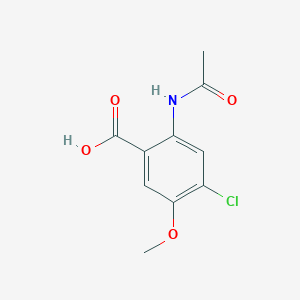
Tert-butyl 1,2-dihydroazete-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1,2-dihydroazete-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields of chemistry and biology. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2-dihydroazete-1-carboxylate typically involves the reaction of a suitable azetidine precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Tert-butyl 1,2-dihydroazete-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl-substituted azetidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
Tert-butyl 1,2-dihydroazete-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of tert-butyl 1,2-dihydroazete-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, which can influence binding interactions with enzymes or receptors. The azetidine ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another nitrogen-containing heterocycle with a similar tert-butyl ester group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A piperazine derivative with a tert-butyl ester group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with a hydrazino group.
Uniqueness
Tert-butyl 1,2-dihydroazete-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to larger ring systems like pyrroles or piperazines. The strain in the four-membered ring can lead to higher reactivity in certain chemical reactions, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
1248510-38-4 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
tert-butyl 2H-azete-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-5H,6H2,1-3H3 |
InChIキー |
WXEOUSQBCNRCJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


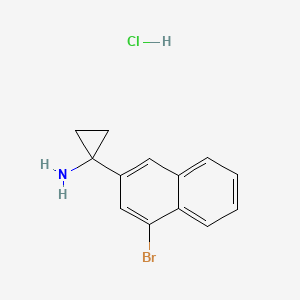
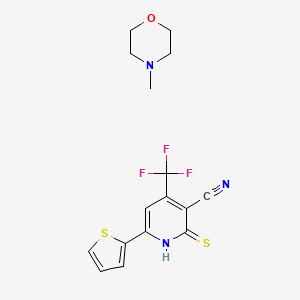
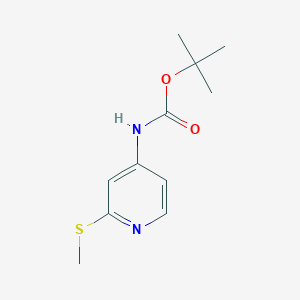
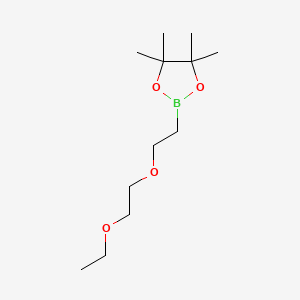

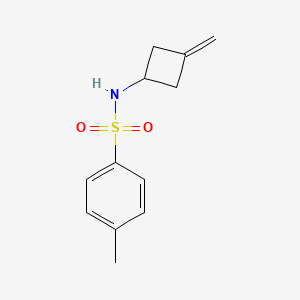
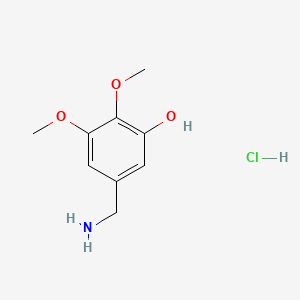
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)

